Antofine

Description

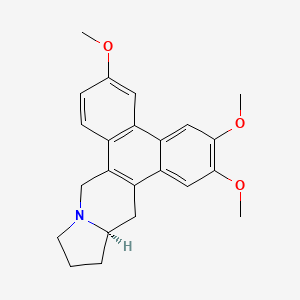

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine has been reported in Vincetoxicum paniculatum, Vincetoxicum tanakae, and other organisms with data available.

structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWJDISIZHFQS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318734 | |

| Record name | Antofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32671-82-2 | |

| Record name | Antofine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32671-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the natural sources of Antofine?

An In-depth Technical Guide to the Natural Sources of Antofine

Introduction

This compound is a pentacyclic phenanthroindolizidine alkaloid, a class of natural products known for a wide range of potent biological activities.[1] These alkaloids are primarily isolated from various plant species and have demonstrated significant cytotoxic, anti-inflammatory, antiviral, and antifungal properties.[2][3] The mechanism of action for this compound's anticancer effects involves the inhibition of key signaling pathways such as NF-κB and AKT/mTOR, induction of apoptosis, and cell cycle arrest.[3] Given its therapeutic potential, particularly against multidrug-resistant (MDR) cancer cell lines, there is substantial interest in its natural sources, isolation, and mechanisms of action within the scientific and drug development communities.[1][4]

This technical guide provides a comprehensive overview of the natural botanical sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and identification, and visualizations of its molecular interactions.

Natural Sources of this compound

This compound and its derivatives are predominantly found in plants belonging to the Apocynaceae (including the former Asclepiadaceae), Lauraceae, and Moraceae families.[2][3]

Key genera known to produce this compound include:

-

Vincetoxicum (Swallow-worts) : Species such as Vincetoxicum nigrum (black swallow-wort) and Vincetoxicum rossicum (pale swallow-wort) are significant sources.[2][5] this compound is present in the roots, leaves, stems, and seeds of these invasive plants.[2][6] Notably, roots tend to have higher concentrations than aerial parts, and seeds can contain concentrations 2-3 times higher than roots.[6]

-

Cynanchum : This genus is a well-documented source of phenanthroindolizidine alkaloids.[7] Species including Cynanchum mongolicum, Cynanchum komarovii, and Cynanchum atratum have been shown to contain this compound and its N-oxide derivative.[8][9][10]

-

Tylophora : Plants in this genus, such as Tylophora indica and Tylophora ovata, are classical sources for related alkaloids like tylophorine, and also contain this compound.[11][12][13]

-

Ficus : Certain species within the Moraceae family, such as Ficus septica, are also known to produce these alkaloids.[2]

-

Cryptocarya : This genus from the Lauraceae family is another reported source of this compound.[2]

Data Presentation: this compound Concentration in Natural Sources

The concentration of this compound can vary significantly based on the plant species, the specific organ, and developmental stage.[2] The following table summarizes quantitative data reported in the literature.

| Plant Species | Plant Part | Concentration (% Dry Weight) | Reference |

| Vincetoxicum rossicum (Pale Swallow-wort) | Roots | 0.05% | [6] |

| Vincetoxicum nigrum (Black Swallow-wort) | Roots | 0.015% | [6] |

| Vincetoxicum rossicum | Seeds, Seedlings | Higher than adult roots | [2][14] |

| Vincetoxicum rossicum | Roots | Higher than stems | [2][14] |

| Cynanchum mongolicum | Not Specified | N/A (Isolated) | [8] |

| Tylophora indica | Leaves & Roots | 0.2% - 0.46% (Total Alkaloids) | [11][13] |

Experimental Protocols

Protocol for Bioassay-Guided Isolation of this compound from Vincetoxicum spp.

This protocol outlines a standard method for isolating this compound using bioassays to guide the fractionation process, as adapted from methodologies described in the literature.[5][6][8]

a. Plant Material Collection and Preparation

-

Excavate whole plants (e.g., Vincetoxicum rossicum) from their natural habitat.[6]

-

Separate the roots, stems, and leaves. Thoroughly rinse the roots with water to remove soil and debris.[6]

-

Weigh the fresh plant material, then freeze immediately at -20°C.[6]

-

Lyophilize the frozen material to dryness to obtain a stable, dry powder.[6]

-

Grind the lyophilized tissue into a fine powder using a mortar and pestle or a mechanical grinder.

b. Solvent Extraction

-

Suspend the powdered plant material in a suitable organic solvent, such as methanol or a chloroform-methanol mixture.

-

Perform extraction using a Soxhlet apparatus or by maceration with continuous stirring for 24-48 hours at room temperature.

-

Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

c. Bioassay-Guided Chromatographic Fractionation

-

Subject the crude extract to a preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography with a silica gel stationary phase.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect the eluate in multiple fractions. Test each fraction for biological activity of interest (e.g., antifungal, cytotoxic, or phytotoxic activity) using a relevant bioassay.[5][6]

-

Pool the active fractions and concentrate them.

-

Further purify the active concentrate using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column.

-

Monitor the HPLC eluate with a UV detector and collect peaks corresponding to potential active compounds.

d. Structure Elucidation

-

Analyze the purified active compound (presumptive this compound) using mass spectrometry (MS) to determine its molecular weight and formula.[6]

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to determine the precise chemical structure.[8]

-

Compare the obtained spectroscopic data with published values for this compound to confirm its identity.[8]

Protocol for Quantification of this compound using HPLC-MS

This protocol provides a method for the quantitative analysis of this compound in a prepared plant extract.

a. Preparation of Standard Solutions

-

Obtain a certified reference standard of this compound.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

b. Sample Preparation

-

Accurately weigh a known amount of dried, powdered plant material (e.g., 100 mg).

-

Extract the material with a defined volume of methanol using ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness. Reconstitute the residue in a known volume of methanol (e.g., 1 mL).

-

Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

c. HPLC-MS Analysis

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

-

Analysis:

-

Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

-

Inject the prepared plant samples.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) matching the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the standard curve.

-

Mandatory Visualizations

Workflow for this compound Isolation

References

- 1. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In-Vitro Biological Evaluation of this compound and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytotoxicity of this compound from invasive swallow-worts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Antofine Alkaloids from Cynanchum Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the discovery, isolation, and purification of antofine, a phenanthroindolizidine alkaloid, from various species of the Cynanchum genus. This compound and its analogues are of significant interest due to their potent cytotoxic, antifungal, and insecticidal activities.[1][2][3] This document details the critical steps from plant material processing to the purification of the final compound, supported by established experimental protocols and quantitative bioactivity data.

Part 1: Overview of this compound and Cynanchum Sources

Phenanthroindolizidine alkaloids are a class of natural products characterized by a pentacyclic ring system.[1] They are primarily found in plants of the Asclepiadaceae (milkweed) family.[4] this compound, also known as 7-demethoxytylophorine, is a prominent member of this class and has been isolated from several Cynanchum species, including:

These alkaloids exhibit a range of biological activities, making them attractive candidates for drug discovery. Notably, this compound demonstrates potent cytotoxicity against various human cancer cell lines and significant inhibitory effects against plant pathogenic fungi.[2][5][10]

Part 2: Generalized Isolation Workflow

The isolation of this compound from Cynanchum plant material follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification. The general workflow is designed to efficiently separate the target alkaloid from a complex mixture of other secondary metabolites like C21 steroids and acetophenones, which are also abundant in Cynanchum species.[1][11]

Part 3: Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound isolation, synthesized from various published studies.

Protocol for Crude Alkaloid Extraction

This protocol utilizes an acid-base partitioning method to selectively extract alkaloids from the crude plant extract.[12][13]

-

Plant Material Preparation : Air-dry the plant material (e.g., roots or aerial parts of Cynanchum vincetoxicum) and grind it into a fine powder.

-

Maceration : Macerate the powdered plant material (e.g., 500 g) with methanol (3 x 2 L) at room temperature for 72 hours with occasional shaking.[12]

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Acidification : Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting : Partition the acidic aqueous solution with a non-polar solvent like dichloromethane (DCM) or petroleum ether.[12][13] This step removes neutral and weakly acidic compounds (e.g., fats, steroids, some acetophenones), which remain in the organic layer. Discard the organic layer.

-

Basification : Adjust the pH of the acidic aqueous layer to 9-10 using a base, such as 25% aqueous ammonium hydroxide (NH₄OH).[12] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Alkaloid Extraction : Extract the basified aqueous layer multiple times (e.g., 3-4 times) with DCM.[12] The alkaloids will move into the DCM layer.

-

Final Concentration : Combine the DCM extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alkaloid fraction.

Protocol for Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation using chromatographic techniques to isolate pure this compound.[12]

-

Column Preparation : Prepare a silica gel column for Vacuum Liquid Chromatography (VLC) or conventional Column Chromatography (CC). The size of the column depends on the amount of crude alkaloid fraction to be separated (e.g., a 2 g fraction).

-

Elution : Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of DCM and methanol, starting with 100% DCM and gradually increasing the methanol concentration (e.g., 100:0 to 80:20 v/v).[12]

-

Fraction Collection : Collect the eluate in numerous small fractions.

-

TLC Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., DCM:Methanol 95:5). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with Dragendorff's reagent for alkaloids.

-

Pooling and Isolation : Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.

-

Structure Verification : Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[7][14]

Part 4: Quantitative Data and Bioactivity

This compound exhibits potent biological activity at very low concentrations. The data below, summarized from multiple studies, highlights its efficacy against cancer cell lines and plant pathogens.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Source Species | Reference |

| A549 | Human Lung Cancer | 7.0 ± 0.2 ng/mL | C. paniculatum | [5][6] |

| Col2 | Human Colon Cancer | 8.6 ± 0.3 ng/mL | C. paniculatum | [5][6] |

| HCT 116 | Human Colon Cancer | ~6.0 nM (~2.1 ng/mL) | C. paniculatum | [10] |

| KB-3-1 | Drug-Sensitive | Low nanomolar range | C. vincetoxicum | [1][7] |

| KB-V1 | Multidrug-Resistant | Low nanomolar range | C. vincetoxicum | [1][7] |

Table 2: Antifungal and Insecticidal Activity of this compound and Related Alkaloids

| Target Organism | Activity Type | EC₅₀ / LC₅₀ Value | Source Species | Reference |

| Phytophthora capsici | Mycelial Growth Inhibition | EC₅₀ = 5.08 µg/mL | C. komarovii | [9] |

| Penicillium digitatum | Antifungal | Strong Inhibition | C. atratum | [2] |

| Spodoptera litura | Stomach Toxicity | - | C. mongolicum | [3] |

| Lipaphis erysimi | Contact Toxicity (24h) | LC₅₀ = 367.21 mg/L | C. mongolicum | [3] |

Note: this compound N-oxide, also isolated from C. mongolicum, showed higher toxicity against L. erysimi (LC₅₀ = 292.48 mg/L) than this compound itself.[3]

Part 5: Mechanisms of Action

Research into this compound's potent bioactivity has revealed specific cellular mechanisms, particularly its effects on the cell cycle in cancer cells and its disruption of physiological processes in fungi.

G2/M Cell Cycle Arrest in Cancer Cells

Studies using human colon cancer cells (Col2) have shown that this compound induces cell cycle arrest at the G2/M phase.[5][6] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Further investigation in HCT 116 cells revealed that this compound can modulate the expression of key cell cycle proteins, including cyclin A and cyclin B1, and down-regulate p53 and p21.[10]

Antifungal Mechanism against Phytophthora capsici

This compound demonstrates significant antifungal activity by targeting multiple physiological pathways in the oomycete P. capsici.[9] It disrupts cell membrane integrity, induces a burst of reactive oxygen species (ROS), and inhibits the mitochondrial respiratory chain, leading to a reduction in cellular energy and ultimately inhibiting mycelial growth.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Antofine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofine is a phenanthroindolizidine alkaloid found in various plant species, notably from the Asclepiadaceae family.[1] This molecule has garnered significant interest within the scientific community due to its broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antiviral, and anti-angiogenic properties.[1][2] Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, such as NF-κB, AKT/mTOR, and AMPK.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, complete with detailed experimental protocols and visual representations of its mechanisms of action to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a pentacyclic alkaloid characterized by a phenanthrene ring system fused to an indolizidine moiety. Its rigid, complex structure is foundational to its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | [5] |

| Chemical Formula | C₂₃H₂₅NO₃ | [5] |

| Molecular Weight | 363.4 g/mol | [5] |

| CAS Number | 32671-82-2 | [5] |

| Appearance | Powder | [6] |

| Solubility | Varying solubility in different solvents. | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [7] |

Pharmacological Properties and Biological Activity

This compound exhibits a range of biological activities that make it a compelling candidate for therapeutic development. Its cytotoxicity against various cancer cell lines, including multidrug-resistant strains, is particularly noteworthy.

Table 2: Summary of this compound's Biological Activities with IC₅₀/EC₅₀ Values

| Activity | Cell Line / Virus | IC₅₀ / EC₅₀ (µM) | Reference |

| Anticancer | A549 (Lung Carcinoma) | Not specified | [8] |

| KB-3-1 (Drug-Sensitive) | Low nanomolar | ||

| KB-V1 (Multidrug-Resistant) | Low nanomolar | ||

| Anti-inflammatory | LPS-activated Macrophages | Not specified | [4][9] |

| Antiviral | Tobacco Mosaic Virus (TMV) | Not specified | [10] |

| Anti-angiogenic | HUVECs (Tube Formation) | Not specified | [3] |

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to interfere with critical signaling cascades that regulate cell proliferation, survival, inflammation, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

Inhibition of the AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is often hyperactivated in cancer. Growth factors activate PI3K, leading to the activation of AKT. AKT, in turn, can activate mTORC1, a master regulator of protein synthesis, through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components, including AKT and mTOR, thereby halting the downstream signaling cascade.[2][11]

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a key role in cellular metabolism.[12] Activation of AMPK, typically in response to low cellular energy levels, initiates a cascade of events aimed at restoring energy balance by inhibiting anabolic processes (like protein synthesis) and stimulating catabolic processes (like fatty acid oxidation). This compound has been shown to modulate AMPK activity, leading to the suppression of inflammatory responses and the inhibition of angiogenesis.[3][4][9] This suggests that this compound may mimic a state of low energy, thereby activating this key metabolic regulator.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]

Materials:

-

Cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for In Vitro Angiogenesis (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[16][17]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

96-well tissue culture plates (pre-chilled)

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.

-

Cell Preparation: Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium containing the desired concentrations of this compound. A vehicle control should be included.

-

Cell Seeding: Seed the HUVEC suspension onto the polymerized gel at a density of 1.0-1.5 x 10⁴ cells per well.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

-

Visualization and Quantification: Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images of the tube networks.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its ability to target key signaling pathways involved in cancer and inflammation underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable alkaloid. Further in vivo studies and clinical trials are warranted to translate the preclinical findings into tangible clinical applications.

References

- 1. This compound | C23H25NO3 | CID 639288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells. | Semantic Scholar [semanticscholar.org]

- 6. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ibidi.com [ibidi.com]

- 17. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Antofine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Antofine, a phenanthroindolizidine alkaloid of significant interest for its potential therapeutic properties. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

This compound, with the molecular formula C23H25NO3, possesses a complex pentacyclic structure that gives rise to a unique spectroscopic fingerprint.[1] Accurate characterization is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent biological or pharmacological investigations.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound, compiled from various sources. These data provide a quantitative basis for the identification and structural elucidation of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Technique | Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | ¹H | CDCl₃ | Data not explicitly available in a compiled format in the search results. |

| ¹³C NMR | ¹³C | CDCl₃ | Data not explicitly available in a compiled format in the search results. |

Table 2: Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Molecular Formula | C₂₃H₂₅NO₃[1] |

| Exact Mass | 363.1834 g/mol [1] | ||

| [M+H]⁺ | Specific fragmentation data not available in search results. |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Technique | Sample Preparation | Characteristic Peaks |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | KBr pellet | Specific peak data for this compound not available in search results. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Methanol | λmax: Specific wavelength data for this compound not available in search results. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on established practices for the analysis of natural products and can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrumentation:

-

Brucker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling. Use the solvent signal (CDCl₃ at δ 77.16 ppm) as a reference.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

-

-

Data Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of dry, finely ground this compound with about 100-200 mg of spectroscopic grade potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared spectrometer.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to functional groups such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-grade solvent, such as methanol or ethanol.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the chromophoric system of the molecule.

-

Signaling Pathway Visualizations

This compound has been reported to exert its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and AKT/mTOR pathways.[4][5][6] The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the AKT/mTOR signaling pathway by this compound.

References

- 1. This compound | C23H25NO3 | CID 639288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells. | Semantic Scholar [semanticscholar.org]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

Antofine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Antofine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Asclepiadaceae family, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects against a broad spectrum of cancer cell lines have prompted extensive research into its molecular mechanisms of action. This technical guide provides a detailed overview of the core mechanisms by which this compound exerts its anticancer effects, focusing on its impact on key signaling pathways, cell cycle regulation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against various human cancer cell lines, with IC50 values often in the nanomolar range. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Human Lung Carcinoma | ~10 | [1] |

| HCT 116 | Human Colon Carcinoma | 6.0 | [1] |

| Col2 | Human Colon Cancer | ~21.8 (8.6 ng/ml) | [2] |

| A549 | Human Lung Cancer | ~17.7 (7.0 ng/ml) | [2] |

Note: The conversion from ng/ml to nM for Col2 and A549 cells is an approximation based on the molecular weight of this compound (approximately 393.48 g/mol ).

Core Mechanisms of Action

This compound's anticancer activity is multifactorial, involving the modulation of several critical cellular processes. The primary mechanisms include the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of pro-survival signaling cascades.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in a cell-type-dependent manner. This disruption of the normal cell cycle progression is a key contributor to its anti-proliferative effects.

-

G2/M Phase Arrest: In human colon cancer cells (Col2), this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[2]

-

G0/G1 Phase Arrest: In other studies involving human colon cancer cells, this compound has been observed to moderately induce cell cycle arrest at the G0/G1 phase.[3]

The arrest in the cell cycle is accompanied by the modulation of key regulatory proteins. Western blot analyses have revealed that this compound can down-regulate the expression of:

-

Cyclin A and Cyclin B1: These cyclins are crucial for the G2/M transition.[1]

-

Cyclin D1, Cyclin E, and CDK4: These proteins are essential for the G1/S transition.[3]

-

c-myc: A proto-oncogene that plays a critical role in cell cycle progression.[1]

-

p53 and p21: this compound has been shown to down-regulate the basal expression of these tumor suppressor proteins in a time- and dose-dependent manner in HCT 116 cells.[1]

References

Antofine: An In-depth Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-inflammatory effects, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties and its molecular mechanisms of action. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the intricate signaling pathways modulated by this compound. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the suppression of the NF-κB signaling pathway. This results in the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like iNOS. Furthermore, evidence suggests this compound's role in modulating caspase-1 activity, indicating a potential interaction with the NLRP3 inflammasome. While direct modulation of the MAPK and JAK-STAT pathways by this compound in an inflammatory context requires further elucidation, this guide consolidates the existing knowledge to support future research and drug development endeavors.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous pursuit in drug discovery. This compound, a natural alkaloid, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide aims to provide a detailed technical resource for researchers and professionals in the field, summarizing the key findings on this compound's anti-inflammatory properties and mechanisms.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of this compound. It is important to note that while dose-dependent inhibition has been observed for several key inflammatory mediators, specific IC50 values are not consistently reported in the currently available literature.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Target | Cell Line | Stimulant | Method | Observed Effect | Quantitative Data (IC50) | Reference |

| iNOS Production | RAW 264.7 macrophages | LPS (1 µg/mL) | Immunoblot | Significant suppression | Not Reported | [1][2] |

| TNF-α Secretion | RAW 264.7 macrophages | LPS (1 µg/mL) | Not Specified | Significant suppression | Not Reported | [1][2] |

| IL-1β Secretion | RAW 264.7 macrophages | LPS (1 µg/mL) | ELISA, Immunoblot | Significant suppression | Not Reported | [1][2] |

| Caspase-1 Activation | RAW 264.7 macrophages | LPS (1 µg/mL) | Immunoblot | Modulation of activation | Not Reported | [1][2] |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | Not Specified | Suppression | Not Reported | [3] |

Table 2: Effect of this compound on Gene Expression in LPS-stimulated RAW 264.7 Macrophages

| Gene | Regulation by this compound | Reference |

| ARG-1 | Suppression | [1][2] |

| IL1F9 | Suppression | [1][2] |

| IL-10 | Suppression | [1][2] |

| IL-33 | Suppression | [1][2] |

| TNC | Suppression | [1][2] |

| HYAL1 | Suppression | [1][2] |

| EDN1 | Suppression | [1][2] |

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism identified to date is the activation of AMPK, which subsequently inhibits the NF-κB pathway.

AMPK Signaling Pathway

This compound has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway. In LPS-activated macrophages, this compound treatment leads to the modulation of AMPK activation, which plays a crucial role in suppressing the inflammatory response.[1][2]

Figure 1: this compound activates the AMPK pathway to inhibit inflammation.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, through its activation of AMPK, is believed to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[4]

Figure 2: this compound inhibits the NF-κB pathway via AMPK activation.

NLRP3 Inflammasome and Caspase-1

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to modulate the activation of caspase-1 in LPS-stimulated macrophages, suggesting a potential regulatory role in the NLRP3 inflammasome pathway.[1][2]

Figure 3: this compound potentially modulates NLRP3 inflammasome via Caspase-1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

Figure 4: General experimental workflow for in vitro studies.

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.

-

4.1.2. Measurement of Cytokine Production (ELISA)

-

Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

4.1.3. Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, phosphorylated forms of AMPK and NF-κB) in cell lysates.

-

Protocol Outline:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through the activation of the AMPK signaling pathway and subsequent inhibition of NF-κB. This leads to a reduction in the production of key pro-inflammatory mediators. The modulation of caspase-1 activity suggests a potential role in regulating the NLRP3 inflammasome, which warrants further investigation.

Future research should focus on:

-

Determining the specific IC50 values of this compound for the inhibition of key inflammatory markers to provide a more precise quantitative assessment of its potency.

-

Elucidating the direct effects and molecular mechanisms of this compound on the MAPK and JAK-STAT signaling pathways in the context of inflammation.

-

Conducting comprehensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.

-

Investigating the direct interaction of this compound with components of the NLRP3 inflammasome to confirm its regulatory role.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel anti-inflammatory therapeutic agent.

References

- 1. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antiviral and Antifungal Effects of Antofine

This technical guide provides a comprehensive overview of the antiviral and antifungal properties of this compound, a phenanthroindolizidine alkaloid. It summarizes key quantitative data, details experimental methodologies from cited research, and visualizes proposed mechanisms and workflows.

Antiviral Effects of this compound

This compound has demonstrated significant antiviral activity, primarily against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[1][2][3] Research has focused on understanding its mechanism of action and synthesizing more potent analogues.

Quantitative Antiviral Data

The antiviral efficacy of this compound and its analogues has been quantified in various studies. The data below is compiled from research evaluating its activity against TMV.

| Compound | Concentration (µg/mL) | In Vitro Antiviral Activity (% Inhibition vs. TMV) | In Vivo Antiviral Activity (% Inhibition vs. TMV) | Reference |

| (R)-antofine (1a) | 500 | Higher than Ningnanmycin | Not specified | [1] |

| (R)-antofine (1a) | 100 | Higher than Ningnanmycin | Not specified | [1] |

| (S)-antofine (1b) | 500 | Not specified | Not specified | [1] |

| (S)-antofine (1b) | 100 | Higher than Ningnanmycin | Not specified | [1] |

| Ningnanmycin (Control) | 500 / 100 | Standard for comparison | Standard for comparison | [1] |

| This compound Derivatives (General) | 500 | Good to excellent | Good to excellent | [2][4] |

| Compounds 5, 12, 21 | Not specified | Higher than this compound and ribavirin | Compound 12 showed better activity in field trials | [3] |

| Compounds 10, 18, 19 | Not specified | Higher than this compound and ribavirin | Not specified | [4] |

Proposed Antiviral Mechanism of Action

The primary proposed mechanism for this compound's antiviral activity against TMV is its ability to target and interact with the viral RNA.[1][3] This interaction is believed to interfere with viral replication and assembly. Structure-activity relationship (SAR) studies have been conducted to optimize this interaction by modifying the this compound structure, particularly at the C-6 position.[1] While the D and E rings of the this compound structure were initially thought to be essential, further research on derivatives suggests they may not be indispensable for anti-TMV activity.[4]

The following diagram illustrates a typical workflow for evaluating the anti-TMV activity of this compound and its analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D and E rings may not be indispensable for this compound: discovery of phenanthrene and alkylamine chain containing this compound derivatives as novel antiviral agents against tobacco mosaic virus (TMV) based on interaction of this compound and TMV RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Antofine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Antofine, a phenanthroindolizidine alkaloid with demonstrated anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in various studies. A summary of these findings is presented below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT 116 | Colon Cancer | 6.0 | [1] |

| A549 | Lung Cancer | ~10 | [1] |

| Co12 | Colon Cancer | 8.6 ng/mL (approx. 22.8 nM) | [2] |

| A549 | Lung Cancer | 7.0 ng/mL (approx. 18.5 nM) | [2] |

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis. These processes are mediated through the modulation of several key signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in HCT 116 human colon cancer cells, this compound has been observed to moderately inhibit the expression of cyclin A and cyclin B1.[1] It also down-regulated the basal expression of p53 and p21 in a time- and dose-dependent manner in the same study.[1]

The following diagram illustrates the general workflow for analyzing cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism of its anticancer activity. Studies have shown that this compound can potentiate tumor necrosis factor-α (TNF-α)-induced apoptosis.[3] This process involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[3] The apoptotic effect of this compound is mediated through the modulation of key signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and AKT/mTOR signaling pathways.[4]

The signaling pathway for TNF-α-induced apoptosis potentiated by this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preliminary cytotoxicity screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[5][6][7]

The general workflow for apoptosis detection is illustrated below.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.

Materials:

-

Cancer cell lines treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8] β-actin is commonly used as a loading control to normalize the expression of the target proteins.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Inhibition of cell growth and potentiation of tumor necrosis factor-α (TNF-α)-induced apoptosis by a phenanthroindolizidine alkaloid this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Antofine Treatment of HCT 116 Colon Cancer Cells

For Research Use Only

Introduction

Antofine, a natural phenanthroindolizidine alkaloid, has demonstrated potential anticancer and anti-angiogenic properties.[1] While its direct effects on HCT 116 colon cancer cells are not extensively documented, existing research on other cell types suggests that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and AMPK pathways.[1] These pathways are frequently dysregulated in colorectal cancer, making this compound a compound of interest for investigation in HCT 116 cells.

These application notes provide a summary of the hypothesized effects of this compound on HCT 116 cells and detailed protocols for investigating its potential as an anti-cancer agent. The methodologies outlined below are based on standard techniques for assessing cell viability, apoptosis, and cell cycle progression in this cell line.

Hypothesized Mechanism of Action

Based on its known anti-angiogenic activity, this compound is proposed to inhibit the proliferation of HCT 116 cells by inducing apoptosis and causing cell cycle arrest. The underlying mechanism is hypothesized to involve the modulation of the PI3K/AKT/mTOR and AMPK signaling pathways, which are critical regulators of cell growth, metabolism, and survival.

Caption: Hypothesized signaling pathway of this compound in HCT 116 cells.

Quantitative Data Summary

The following tables present a template for the expected quantitative data from the described experimental protocols.

Table 1: Cell Viability (IC50) of this compound on HCT 116 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | Data not available |

| 48 hours | Data not available |

| 72 hours | Data not available |

Table 2: Effect of this compound on Apoptosis in HCT 116 Cells (48-hour treatment)

| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | Data not available | Data not available | Data not available |

| IC50/2 | Data not available | Data not available | Data not available |

| IC50 | Data not available | Data not available | Data not available |

| IC50*2 | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT 116 Cells (24-hour treatment)

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | Data not available | Data not available | Data not available |

| IC50/2 | Data not available | Data not available | Data not available |

| IC50 | Data not available | Data not available | Data not available |

| IC50*2 | Data not available | Data not available | Data not available |

Experimental Protocols

Caption: General experimental workflow for investigating this compound's effects.

Cell Culture and Maintenance

-

Cell Line: HCT 116 human colon carcinoma cells.

-

Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed HCT 116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed HCT 116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations of IC50/2, IC50, and IC50*2 for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed HCT 116 cells in a 6-well plate and treat with this compound as described for the apoptosis assay, but for a 24-hour duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the hypothesized signaling pathways.

-

Target Proteins:

-

Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2.

-

Cell Cycle: Cyclin D1, CDK4, p21, p27.

-

Signaling: p-AKT, AKT, p-mTOR, mTOR, p-AMPK, AMPK.

-

-

Procedure:

-

Treat HCT 116 cells with this compound as described in the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for investigating the potential anti-cancer effects of this compound on HCT 116 colon cancer cells. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, and by elucidating its effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound.

References

Application Notes and Protocols for Western Blot Analysis of Antofine-Treated Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofine, a phenanthroindolizidine alkaloid found in plants of the Asclepiadaceae family, has demonstrated significant anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of inflammatory responses. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in protein expression in cells treated with this compound. This document provides detailed protocols and application notes for performing western blot analysis on cell lysates after this compound treatment, focusing on relevant signaling pathways and protein targets.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize representative quantitative data from western blot analyses, illustrating the expected effects of this compound on key protein markers in various cell lines.

Note: The following data are representative examples based on published research and are intended to illustrate the potential effects of this compound and the format for data presentation. Actual results may vary depending on experimental conditions.

Table 1: Effect of this compound on Cell Cycle and Apoptotic Proteins in HCT116 Cells

| Target Protein | Treatment | Fold Change (vs. Control) | Reference Cell Line |

| p53 | This compound (10 nM, 24h) | ↑ 2.5 | HCT116 |

| p21 | This compound (10 nM, 24h) | ↑ 3.2 | HCT116 |

| Cyclin A | This compound (10 nM, 24h) | ↓ 0.6 | HCT116 |

| Cyclin B1 | This compound (10 nM, 24h) | ↓ 0.4 | HCT116 |

| c-Myc | This compound (10 nM, 24h) | ↓ 0.5 | HCT116 |

| Cleaved PARP | This compound (10 nM) + TNF-α | ↑ 4.1 | HCT116 |

| Cleaved Caspase-8 | This compound (10 nM) + TNF-α | ↑ 3.8 | HCT116 |

Table 2: Effect of this compound on Wnt Signaling Proteins in SW480 Cells

| Target Protein | Treatment | Fold Change (vs. Control) | Reference Cell Line |

| β-catenin | This compound (20 nM, 24h) | ↓ 0.3 | SW480 |

| Cyclin D1 | This compound (20 nM, 24h) | ↓ 0.4 | SW480 |

Table 3: Effect of this compound on Inflammatory Proteins in Raw264.7 Cells

| Target Protein | Treatment | Fold Change (vs. LPS) | Reference Cell Line |

| iNOS | LPS + this compound (10 ng/mL) | ↓ 0.2 | Raw264.7 |

| TNF-α | LPS + this compound (10 ng/mL) | ↓ 0.3 | Raw264.7 |

Table 4: Effect of this compound on Angiogenesis-Related Proteins in HUVECs

| Target Protein | Treatment | Fold Change (vs. VEGF) | Reference Cell Line |

| p-AKT/total AKT | VEGF + this compound (5 nM) | ↓ 0.4 | HUVEC |

| p-mTOR/total mTOR | VEGF + this compound (5 nM) | ↓ 0.3 | HUVEC |

| p-AMPK/total AMPK | VEGF + this compound (5 nM) | ↑ 2.8 | HUVEC |

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for western blot analysis.

Caption: Key signaling pathways modulated by this compound treatment.

Caption: General experimental workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding:

-